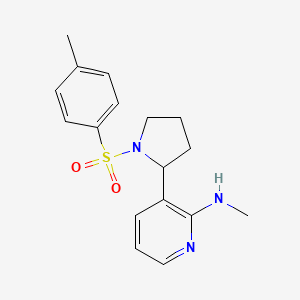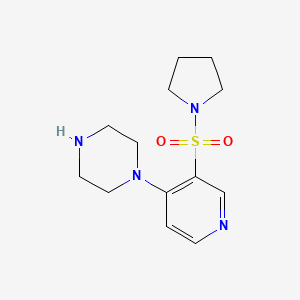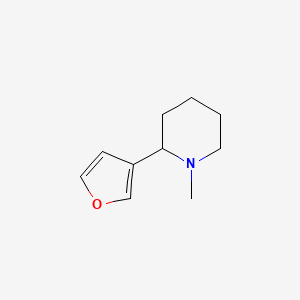![molecular formula C12H20N4O2 B11804091 tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B11804091.png)
tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(aminométhyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate de tert-butyle est un composé hétérocyclique qui présente un noyau imidazo[1,2-a]pyrazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(aminométhyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate de tert-butyle implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la condensation d'un aldéhyde aromatique avec de la 2-aminopyrazine, suivie de réactions de cycloaddition . Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs tels que l'iode pour faciliter la formation du cycle imidazo[1,2-a]pyrazine .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire, en mettant l'accent sur l'amélioration du rendement et la réduction des coûts.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(aminométhyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe aminométhyl.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer une nouvelle réactivité chimique et de développer de nouveaux matériaux.
Biologie
En recherche biologique, le 3-(aminométhyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate de tert-butyle est étudié pour son potentiel en tant que molécule bio-active. Il peut présenter des propriétés antimicrobiennes ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments .
Médecine
En médecine, ce composé est étudié pour ses effets thérapeutiques potentiels. Sa capacité à interagir avec des cibles biologiques pourrait conduire au développement de nouveaux produits pharmaceutiques.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans la production de matériaux avancés, tels que des polymères ou des revêtements, en raison de sa stabilité chimique et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action du 3-(aminométhyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler les voies biologiques, conduisant aux effets observés. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, modifiant ainsi les processus cellulaires .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-tert-butyl 3-éthyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
- 3-(trifluorométhyl)-1,2,4-triazolo[4,3-a]pyrazine
Unicité
Le 3-(aminométhyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate de tert-butyle est unique en raison de son motif de substitution spécifique et de la présence du groupe ester de tert-butyle. Cette unicité structurelle peut conduire à une réactivité et une activité biologique différentes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C12H20N4O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-4-5-16-9(6-13)7-14-10(16)8-15/h7H,4-6,8,13H2,1-3H3 |
Clé InChI |
DIJHEWZZFWUMGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN2C(=NC=C2CN)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)


![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)

![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)





